1-(3-Bromo-2-ethoxy-phenyl)-ethylamine, hydrochloride
Description
1-(3-Bromo-2-ethoxy-phenyl)-ethylamine hydrochloride (CAS: 2208788-09-2) is a halogenated aromatic ethylamine derivative with a molecular formula of C₁₀H₁₃BrClNO and a molar mass of 278.5 g/mol (calculated from atomic weights). The compound features a phenyl ring substituted with a bromine atom at position 3 and an ethoxy group (-OCH₂CH₃) at position 2, attached to an ethylamine backbone that is protonated as a hydrochloride salt .
The bromine substituent introduces steric bulk and electron-withdrawing effects, while the ethoxy group contributes electron-donating properties through its oxygen atom. It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of ligands targeting neurological receptors .
Properties
IUPAC Name |
1-(3-bromo-2-ethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-3-13-10-8(7(2)12)5-4-6-9(10)11;/h4-7H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANXUTQSWGIYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-ethoxy-phenyl)-ethylamine, hydrochloride typically involves the bromination of 2-ethoxyphenyl-ethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-ethoxy-phenyl)-ethylamine, hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenethylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromo-2-ethoxy-phenyl)-ethylamine, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-ethoxy-phenyl)-ethylamine, hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Electronic Effects
- Bromine vs. Ethoxy and methoxy groups (electron-donating) increase ring electron density, influencing reactivity in electrophilic substitutions .
- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain enhances lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drugs compared to methoxy .
Steric and Pharmacological Implications
Solubility and Stability
- Hydrochloride salts of these compounds generally exhibit good water solubility. However, the ethoxy group in the target compound may reduce solubility compared to methoxy derivatives due to increased hydrophobicity .
Biological Activity
1-(3-Bromo-2-ethoxy-phenyl)-ethylamine, hydrochloride is a compound derived from phenethylamine, characterized by its unique bromine and ethoxy substitutions on the phenyl ring. This structural composition is believed to endow the compound with significant biological activity, particularly in modulating neurotransmitter systems. This article explores its biological activities, mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H15BrClN
- Molecular Weight : 276.6 g/mol
- Structure : The compound features a bromine atom and an ethoxy group that enhance its solubility and reactivity compared to other phenethylamine derivatives.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It may modulate the activity of specific receptors or enzymes associated with mood regulation and cognitive functions. The precise pathways are still under investigation, but studies suggest that compounds in this class often exhibit stimulant properties and can influence serotonin and dopamine pathways.
Biological Activities
This compound has been studied for several biological activities:
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Bromo-phenyl)-ethylamine | C9H12BrN | Lacks the ethoxy group; simpler structure |
| 1-(3-Chloro-2-methoxy-phenyl)-ethylamine | C10H13ClNO | Contains a methoxy group instead of ethoxy |
| 1-(3-Bromo-phenyl)-2-trifluoroethylamine | C11H16BrF3N | Contains trifluoromethyl group; increased lipophilicity |
| 3-Bromo-N,N-diethylbenzeneethanamine | C13H18BrN | Diethyl substitution increases steric hindrance |
The presence of the ethoxy group in 1-(3-Bromo-2-ethoxy-phenyl)-ethylamine enhances its solubility and reactivity, making it particularly valuable in medicinal chemistry applications.
Case Studies and Research Findings
Recent studies have highlighted the potential of phenethylamine derivatives in various applications:
- Neuropharmacological Studies : A study demonstrated that derivatives like 1-(3-Bromo-2-methoxyphenyl)-ethylamine exhibited significant interaction with serotonin receptors, suggesting potential antidepressant effects.
- Anticancer Research : Although specific studies on 1-(3-Bromo-2-ethoxy-phenyl)-ethylamine are sparse, related compounds have shown promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms. For instance, compounds structurally similar to this one have been noted for their selective cytotoxicity against cancer cell lines .
- Synthetic Applications : The compound is also utilized as a building block in organic synthesis, contributing to the development of more complex organic molecules with potential therapeutic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
